molecular formula C16H12N2OS B094225 (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone CAS No. 17279-56-0

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Cat. No.: B094225
CAS No.: 17279-56-0
M. Wt: 280.3 g/mol
InChI Key: DWJFTFVMQOCWNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product . The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4-methylthiazol-5-yl)(phenyl)methanone
  • (2-Amino-4-phenylthiazol-5-yl)(methyl)methanone
  • (2-Amino-4-phenylthiazol-5-yl)(phenyl)ethanone

Uniqueness

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both amino and phenyl groups enhances its reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

(2-amino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c17-16-18-13(11-7-3-1-4-8-11)15(20-16)14(19)12-9-5-2-6-10-12/h1-10H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJFTFVMQOCWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354482
Record name (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17279-56-0
Record name (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
Reactant of Route 2
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
Reactant of Route 3
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
Reactant of Route 4
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
Reactant of Route 5
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
Reactant of Route 6
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

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